
Ethyl(methyl)(oxiran-2-ylmethyl)amine
Overview
Description
Ethyl(methyl)(oxiran-2-ylmethyl)amine, also known as MEMO, is a synthetic organic compound that belongs to the class of amines . It has a CAS Number of 1094891-40-3 and a molecular weight of 115.18 .
Synthesis Analysis
A systematic study on the kinetics and mechanism of ring-opening reaction of oxirane by carboxylic acid initiated by a tertiary amine is presented . This process provides β-amino alcohols in high yields with excellent regioselectivity . Tris(oxiran-2-ylmethyl) benzene-1,3,5-tricarboxylate (TOTC) was synthesized by a new two-step method without using harmful epichlorohydrin and served as a curing agent for polyester powder coatings .
Molecular Structure Analysis
The IUPAC name of this compound is N-methyl-N-(2-oxiranylmethyl)ethanamine . The InChI code is 1S/C6H13NO/c1-3-7(2)4-6-5-8-6/h6H,3-5H2,1-2H3 .
Chemical Reactions Analysis
The reaction between oxirane S and carboxylic acid A is a classical method to produce β-hydroxypropyl ester . Tertiary amines are used as catalysts to decrease curing temperature . The presence of tertiary amines also affects the regiocontrol of the ring cleavage and leads to β-hydroxypropyl ester formation .
Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature is -10 degrees Celsius .
Scientific Research Applications
Chemical Synthesis and Reactions
- Ethyl(methyl)(oxiran-2-ylmethyl)amine, an oxirane derivative, is explored in the synthesis of complex heterocyclic compounds. Suzdalev and Den’kina (2011) demonstrated its application in generating 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde, which further reacts with active methylene compounds to form various products retaining the oxirane ring. The structure of these products varies with the reaction conditions, showcasing the chemical versatility of oxirane derivatives in synthetic chemistry (Suzdalev & Den’kina, 2011).
- In another study by the same authors, the interaction of 1-(oxiran-2-ylmethyl)-1H-indole-3-carboxaldehyde with primary amines was investigated, leading to the formation of β-aminoalcohols. Quantum-chemical calculations indicated these products are more stable than potential alternative Schiff bases, suggesting potential utility in synthesizing stable complexes (Suzdalev et al., 2011).
Polymer Applications
- This compound's derivatives have applications in polymer science. For instance, Goel et al. (2008) used related compounds to create 'quat-primer polymers' bearing quaternary ammonium and cyclic carbonate groups. These polymers form ultrathin coatings on substrates like highly oriented pyrolytic graphite, indicating their potential in surface modification technologies (Goel et al., 2008).
Analytical Chemistry
- This compound's structure allows it to act as a reagent in chiral resolution. Rodríguez-Escrich et al. (2005) discussed how its derivatives can be used to analyze scalemic mixtures of amines through regioselective ring-opening, showcasing its application in the field of enantiomeric purity assessment (Rodríguez-Escrich et al., 2005).
Materials Science
- This compound derivatives contribute to the development of novel materials. Cardiano et al. (2005) investigated epoxy-silica polymers derived from similar epoxy compounds, showcasing their potential in stone conservation, indicating the compound's role in creating materials with specific properties like porosity and water absorption (Cardiano et al., 2005).
Mechanism of Action
Target of Action
The primary targets of Ethyl(methyl)(oxiran-2-ylmethyl)amine are oxiranes and carboxylic acids . Oxiranes, also known as epoxides, are three-membered cyclic ethers. Carboxylic acids are organic compounds containing a carboxyl functional group. The role of these targets is to participate in the ring-opening reactions of oxiranes, which are commonly used in the synthesis of various materials .
Mode of Action
This compound acts as a catalyst in the amine-catalyzed reaction of oxiranes with carboxylic acids . The compound can behave as a base or a nucleophile . In the base mechanism, the tertiary amine abstracts a proton from the carboxylic acid, making it more nucleophilic. In the nucleophilic mechanism, the tertiary amine attacks the oxirane, opening the ring .
Biochemical Pathways
The amine-catalyzed ring-opening reaction of oxirane by carboxylic acid is a series of parallel consecutive stages . The first stage is the quaternization of the tertiary amine by activated oxirane. The second stage involves the participation of the carboxylate anion in the ring-opening of both nonactivated and activated oxirane . These reactions lead to the formation of β-hydroxypropyl ester .
Pharmacokinetics
It is a liquid at room temperature , which suggests that it could be absorbed and distributed in the body.
Result of Action
The result of the action of this compound is the formation of β-hydroxypropyl ester . This compound has multiple reaction centers at contiguous or distal carbon atoms, making it useful in the synthesis of pharmaceutical and natural products .
Action Environment
The action of this compound is influenced by environmental factors such as temperature . The reaction kinetics, including reaction orders, rate constants, and activation energies, were established at the temperature range of 323–353 K . Therefore, the compound’s action, efficacy, and stability can be affected by changes in temperature.
Safety and Hazards
Future Directions
The metal- and solvent-free acetic acid-mediated ring-opening reaction of epoxides with amines provides β-amino alcohols in high yields with excellent regioselectivity . This epoxide ring-opening protocol can be used for the introduction of amines in natural products during late-stage transformations .
Biochemical Analysis
Biochemical Properties
Ethyl(methyl)(oxiran-2-ylmethyl)amine plays a significant role in biochemical reactions, primarily due to its reactive oxirane ring. This ring can interact with nucleophilic sites on enzymes, proteins, and other biomolecules, leading to the formation of covalent bonds. One of the key interactions involves the enzyme epoxide hydrolase, which catalyzes the hydrolysis of the oxirane ring, converting it into a diol. This reaction is crucial for the detoxification of epoxides in the body. Additionally, this compound can interact with glutathione, a tripeptide that plays a vital role in cellular detoxification processes .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying the activity of key signaling proteins through covalent bonding. This compound has also been observed to impact gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of metabolites and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. The oxirane ring is highly reactive and can undergo nucleophilic attack by amino acids such as cysteine, serine, and lysine residues in proteins. This interaction can result in the inhibition or activation of enzyme activity, depending on the specific protein involved. Additionally, this compound can influence gene expression by binding to transcription factors and altering their ability to regulate target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but it can degrade over time, especially in the presence of moisture and light. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, this compound can induce toxic effects, including cellular damage and oxidative stress. These adverse effects are likely due to the formation of covalent adducts with critical biomolecules, leading to the disruption of cellular functions .
Metabolic Pathways
This compound is involved in several metabolic pathways. One of the primary pathways is its detoxification by epoxide hydrolase, which converts the oxirane ring into a less reactive diol. This compound can also interact with cytochrome P450 enzymes, leading to its oxidation and subsequent conjugation with glutathione. These metabolic processes are essential for the elimination of this compound from the body and the prevention of its accumulation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and lipophilic nature. Additionally, the compound can interact with transport proteins, such as albumin, which facilitate its distribution in the bloodstream. The localization and accumulation of this compound in specific tissues depend on its interactions with cellular components and its metabolic stability .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, nucleus, and endoplasmic reticulum. Its activity and function can be influenced by its subcellular localization. For instance, in the nucleus, this compound can interact with transcription factors and influence gene expression. In the endoplasmic reticulum, it can affect protein folding and processing. The targeting of this compound to specific compartments is mediated by post-translational modifications and interactions with targeting signals .
Properties
IUPAC Name |
N-methyl-N-(oxiran-2-ylmethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-3-7(2)4-6-5-8-6/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYSYNWYAWBXRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


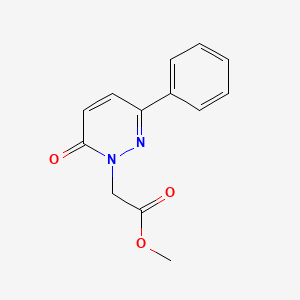


![[2-(Cyclopentyloxy)-5-methylphenyl]boronic acid](/img/structure/B1451808.png)
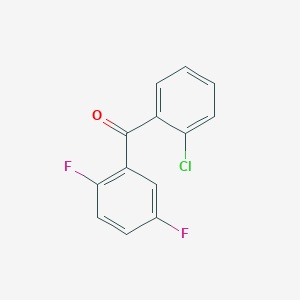


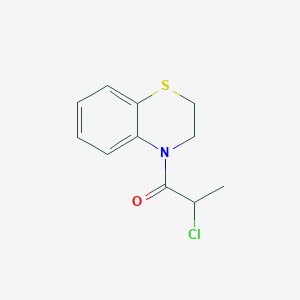
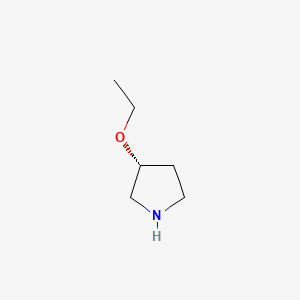

![2-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1451821.png)
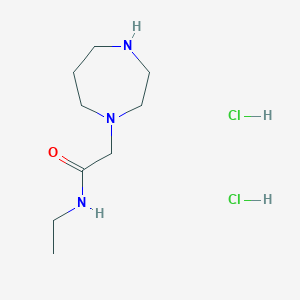

![3-{5-Chloro-2-[(4-fluorophenyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B1451825.png)
